GPN;Glycylproline p-nitroanilide tosylate
CAS No.:
Cat. No.: VC17953519
Molecular Formula: C20H24N4O7S
Molecular Weight: 464.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H24N4O7S |
---|---|
Molecular Weight | 464.5 g/mol |
IUPAC Name | 1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid |
Standard InChI | InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10) |
Standard InChI Key | XHLUWCXVWCBOPP-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Classification
GPN belongs to the class of p-nitroanilides, a group of compounds renowned for their chromogenic properties in enzymatic assays . Its molecular structure comprises three distinct components:
-
Glycylproline dipeptide: A sequence of glycine and proline linked via a peptide bond.
-
p-Nitroaniline moiety: A chromogenic group that absorbs light at 405 nm upon release.
-
Tosylate group: A p-toluenesulfonate counterion that enhances solubility and stability.
The canonical SMILES notation for GPN is:
O=C([C@H](CCC1)N1C(CN)=O)NC2=CC=C([N+]([O-])=O)C=C2.O=S(C3=CC=C(C)C=C3)(O)=O
.
This structure underscores the compound’s role as a substrate for DPP-IV, which cleaves the glycylproline bond to liberate p-nitroaniline.
Table 1: Molecular Properties of Glycylproline p-Nitroanilide Tosylate
Property | Value |
---|---|
CAS Number | 65096-46-0 |
Molecular Formula | C₂₀H₂₄N₄O₇S |
Molecular Weight | 464.49 g/mol |
Solubility in DMSO | 48 mg/mL (103.34 mM) |
Storage Conditions | -20°C, protected from light |
Synthesis and Characterization
The synthesis of GPN involves a multi-step process:
-
Peptide coupling: Glycine and proline are condensed to form the glycylproline dipeptide.
-
Conjugation with p-nitroaniline: The dipeptide is linked to p-nitroaniline via an amide bond.
-
Tosylation: The intermediate is treated with p-toluenesulfonyl chloride to yield the tosylate salt.
Critical parameters such as reaction temperature (typically 0–25°C), pH (maintained near neutrality), and reaction time (12–24 hours) are optimized to maximize yield and purity. Post-synthesis, the product is purified via recrystallization and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Physicochemical Properties
GPN’s physicochemical profile is pivotal for its functionality in assays:
-
Solubility: Highly soluble in dimethyl sulfoxide (DMSO) (103.34 mM), but limited solubility in aqueous buffers necessitates sonication or heating to 37°C for dissolution .
-
Stability: The tosylate group enhances stability, but prolonged exposure to light or repeated freeze-thaw cycles degrades the compound. Recommendations include aliquoting and storage at -20°C .
-
Chromogenic Response: Hydrolysis by DPP-IV releases p-nitroaniline, which exhibits a molar extinction coefficient (ε) of ~9,900 M⁻¹cm⁻¹ at 405 nm, enabling quantitative enzyme activity measurements .
Applications in Biochemical Research
GPN’s primary application lies in enzymology, particularly for DPP-IV assays. Key studies include:
-
Clinical Diagnostics: Hino et al. (1976) demonstrated GPN’s utility in measuring DPP-IV activity in human sera, correlating enzyme levels with liver and kidney pathologies .
-
Enzyme Kinetics: Chen et al. (2004) employed GPN to characterize human prolyl dipeptidase DPP8, revealing substrate specificity and inhibition kinetics .
Table 2: Enzymatic Hydrolysis of GPN by DPP-IV
Parameter | Value |
---|---|
Optimal pH | 7.4–8.0 |
Temperature | 37°C |
Km (Michaelis constant) | 0.2–0.5 mM |
Vmax | 10–20 µmol/min/mg |
Recent Advances and Future Directions
Recent studies explore GPN’s adaptability in high-throughput screening (HTS) platforms for DPP-IV inhibitor discovery, a therapeutic area targeting type 2 diabetes . Innovations include microplate-based assays using GPN, which reduce reagent consumption and enable rapid data acquisition. Future research may focus on engineering GPN derivatives with enhanced solubility or fluorescence properties for real-time enzymatic monitoring.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume